molecular formula C19H25N5O4S B6530720 4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946224-91-5

4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6530720
CAS No.: 946224-91-5
M. Wt: 419.5 g/mol
InChI Key: BFSWSTGYBFCXJJ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 4-ethoxy group and a sulfonylethyl side chain linked to a 4-(pyrimidin-2-yl)piperazine moiety. Its structural complexity suggests applications in medicinal chemistry, though specific pharmacological data are absent in the provided evidence.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-2-28-17-6-4-16(5-7-17)18(25)20-10-15-29(26,27)24-13-11-23(12-14-24)19-21-8-3-9-22-19/h3-9H,2,10-15H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSWSTGYBFCXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other molecules can affect how the compound interacts with its target and its overall effectiveness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key analogs and their differences:

Compound Name Benzamide Substituent Piperazine/Piperidine Substituent Sulfonyl Group Position Molecular Weight Key References
4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide 4-ethoxy Pyrimidin-2-yl Ethyl chain ~460 (estimated)
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 4-nitro 2-Methoxyphenyl Ethyl chain 461.52
2-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide 2-ethoxy 4-Methylpiperazine Phenyl ring 403.50
4-methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide 4-methoxy 1-Methylpiperidine Absent Not provided
  • Substituent Effects :
    • The 4-ethoxy group in the target compound contrasts with 4-nitro in Nitro-MPPF (electron-withdrawing) and 4-methoxy in (electron-donating). Nitro groups may enhance binding to electron-deficient receptors, while ethoxy/methoxy groups improve solubility .
    • The pyrimidin-2-yl substituent on piperazine (target compound) vs. 2-methoxyphenyl (Nitro-MPPF) or 4-methylpiperazine () alters steric and electronic profiles. Pyrimidine’s aromaticity may enhance π-π stacking in receptor binding .

Pharmacological Implications (Inferred)

  • Piperazine sulfonamides are common in CNS drug candidates. The pyrimidinyl group in the target compound may target serotonin or dopamine receptors with higher selectivity than methoxyphenyl or methylpiperazine analogs .
  • Nitro-MPPF: The nitro group and pyridinyl substituent could confer affinity for sigma receptors or monoamine transporters, as seen in related benzamides .

Physicochemical Properties

  • Solubility : Ethoxy and pyrimidine groups in the target compound may enhance water solubility compared to nitro (Nitro-MPPF) or methylpiperazine () derivatives.
  • Crystallinity: Nitro-MPPF’s well-defined monoclinic structure (β = 108.5°, a = 11.480 Å) suggests stability under storage, while the target compound’s crystallinity remains uncharacterized .

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